molecular formula C8H13Cl B13173426 [1-(Chloromethyl)cyclopropyl]cyclobutane

[1-(Chloromethyl)cyclopropyl]cyclobutane

Cat. No.: B13173426
M. Wt: 144.64 g/mol
InChI Key: QNUJWIPSUIRRNJ-UHFFFAOYSA-N
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Description

[1-(Chloromethyl)cyclopropyl]cyclobutane: is an organic compound that features a cyclopropyl group attached to a cyclobutane ring via a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]cyclobutane typically involves the reaction of cyclopropylmethanol with cyclobutyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in [1-(Chloromethyl)cyclopropyl]cyclobutane can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the chlorine atom with an azide group.

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopropylcyclobutane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

Major Products:

    Substitution: [1-(Azidomethyl)cyclopropyl]cyclobutane.

    Oxidation: [1-(Hydroxymethyl)cyclopropyl]cyclobutane.

    Reduction: Cyclopropylcyclobutane.

Scientific Research Applications

Chemistry: [1-(Chloromethyl)cyclopropyl]cyclobutane is used as a building block in organic synthesis

Biology: The compound can be used in the development of biologically active molecules. Its structural features may contribute to the design of enzyme inhibitors or receptor modulators.

Medicine: Research into this compound derivatives may lead to the discovery of new therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer chemistry and coatings.

Mechanism of Action

The mechanism of action of [1-(Chloromethyl)cyclopropyl]cyclobutane involves its ability to participate in various chemical reactions. The chloromethyl group is a reactive site that can undergo nucleophilic substitution, leading to the formation of new chemical entities. The cyclopropyl and cyclobutane rings provide structural rigidity, which can influence the compound’s interaction with molecular targets.

Molecular Targets and Pathways:

    Enzymes: The compound may act as an inhibitor or substrate for certain enzymes, affecting their activity and function.

    Receptors: this compound derivatives may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    Cyclopropylmethyl chloride: Similar in structure but lacks the cyclobutane ring.

    Cyclobutylmethyl chloride: Similar in structure but lacks the cyclopropyl group.

    [1-(Bromomethyl)cyclopropyl]cyclobutane: Similar in structure but with a bromine atom instead of chlorine.

Uniqueness: [1-(Chloromethyl)cyclopropyl]cyclobutane is unique due to the presence of both cyclopropyl and cyclobutane rings, which impart distinct chemical and physical properties. The combination of these rings with a reactive chloromethyl group makes it a valuable compound for synthetic and industrial applications.

Properties

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

[1-(chloromethyl)cyclopropyl]cyclobutane

InChI

InChI=1S/C8H13Cl/c9-6-8(4-5-8)7-2-1-3-7/h7H,1-6H2

InChI Key

QNUJWIPSUIRRNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CC2)CCl

Origin of Product

United States

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